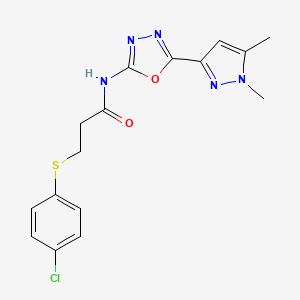
4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione” belongs to the class of quinazoline and quinazolinone derivatives. These compounds are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a fused two-ring system, consisting of a benzene ring and a pyrimidine ring . The specific molecular structure of “this compound” is not provided in the retrieved papers.Chemical Reactions Analysis
Quinazolinone derivatives exhibit various chemical reactions, including the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction . The specific chemical reactions of “this compound” are not mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory activities. A study designed to synthesize quinazoline-4-one/4-thione derivatives based on their pharmacophoric model demonstrated that modifications retaining the fundamental structural features for activity resulted in compounds with significant antimicrobial, analgesic, and anti-inflammatory properties. Some of these derivatives showed promising activity against microbes and were effective against both pain and inflammation, indicating their potential as a source for the development of compounds with these activities Dash, B., Dash, S., Laloo, D., & Medhi, C. (2017).
Cardiovascular Applications
Certain quinazoline derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), which is a key enzyme in the cardiovascular system. The modification of quinazoline derivatives to include compact and hydrophobic substituents at specific positions resulted in compounds with significant inhibitory activity toward cGMP-PDE, leading to the relaxation of porcine coronary arteries. This suggests their potential application in dilating coronary arteries and managing cardiovascular diseases Takase, Y., Saeki, T., Watanabe, N., Adachi, H., Souda, S., & Saito, I. (1994).
Antiviral Applications
Quinazoline derivatives have also been explored for their antiviral properties. A series of quinazoline-4(3H)-ones were synthesized and evaluated for their cytotoxicity and antiviral activity against a range of viruses, including herpes simplex virus-1 and -2, vaccinia virus, and others. Some compounds demonstrated better antiviral activity against the tested viruses, highlighting the potential of quinazoline derivatives in antiviral therapy Kumar, K., Ganguly, S., Veerasamy, R., & De Clercq, E. (2010).
Anticancer Applications
Research into quinazoline derivatives has also extended to anticancer applications. Novel quinazoline derivatives with substituted quinoxalindione were synthesized and evaluated for their cytotoxic activity against cancer cell lines, including MCF-7 and HeLa. The compounds showed varying degrees of cytotoxic activity, indicating their potential as anticancer agents Poorirani, S., Sadeghian-Rizi, S., Khodarahmi, G., Khajouei, M. R., & Hassanzadeh, F. (2018).
Mecanismo De Acción
Target of Action
The primary targets of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially control the rate of glucose absorption and manage blood sugar levels .
Mode of Action
The compound interacts with its targets (α-amylase and α-glucosidase enzymes) through different types of intermolecular interactions in the pocket site of these enzymes . This interaction inhibits the activity of the enzymes, thereby slowing down the breakdown of carbohydrates and the subsequent absorption of glucose into the bloodstream .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate metabolism pathway. Specifically, it slows down the breakdown of complex carbohydrates into simple sugars, thereby reducing the rate at which glucose is absorbed into the bloodstream . This can help manage blood sugar levels, particularly in individuals with diabetes .
Result of Action
The compound exhibits moderate inhibitory activity against α-amylase and/or α-glucosidase enzymes . This results in a slower breakdown of carbohydrates and a reduced rate of glucose absorption, which can help manage blood sugar levels . In addition, the compound has shown cytotoxic effects in the Artemia salina assay, indicating potential anticancer properties .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione involves the reaction of 2-aminobenzonitrile with 3-(benzyl(methyl)amino)propylamine followed by cyclization with carbon disulfide and subsequent reduction with sodium borohydride.", "Starting Materials": [ "2-aminobenzonitrile", "3-(benzyl(methyl)amino)propylamine", "carbon disulfide", "sodium borohydride" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with 3-(benzyl(methyl)amino)propylamine in the presence of a suitable solvent and a catalyst to form the intermediate 4-((3-(benzyl(methyl)amino)propyl)amino)benzonitrile.", "Step 2: Carbon disulfide is added to the reaction mixture and the resulting mixture is heated to promote cyclization to form the intermediate 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2-thiol.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the thiol group to a thione group, forming the final product 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione.", "Step 4: The product is purified by standard techniques such as column chromatography or recrystallization." ] } | |
| 440334-15-6 | |
Fórmula molecular |
C19H22N4S |
Peso molecular |
338.47 |
Nombre IUPAC |
4-[3-[benzyl(methyl)amino]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-23(14-15-8-3-2-4-9-15)13-7-12-20-18-16-10-5-6-11-17(16)21-19(24)22-18/h2-6,8-11H,7,12-14H2,1H3,(H2,20,21,22,24) |
Clave InChI |
GPIYZTHSVVSFBY-UHFFFAOYSA-N |
SMILES |
CN(CCCNC1=NC(=S)NC2=CC=CC=C21)CC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)
![1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985887.png)
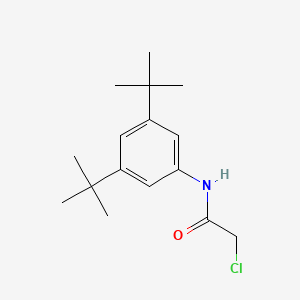

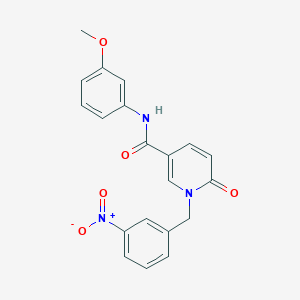
![Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide](/img/structure/B2985892.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2985894.png)
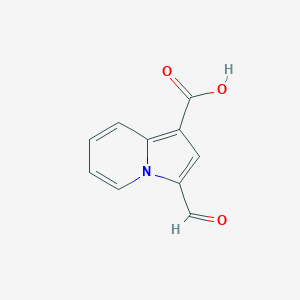
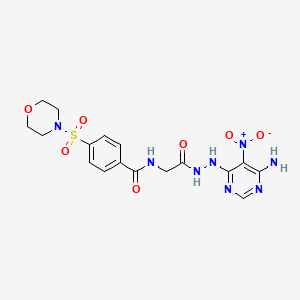
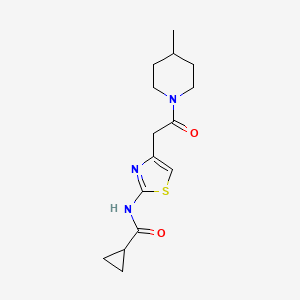
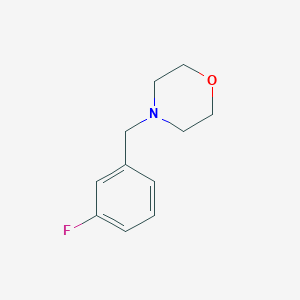
![2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride](/img/structure/B2985905.png)
